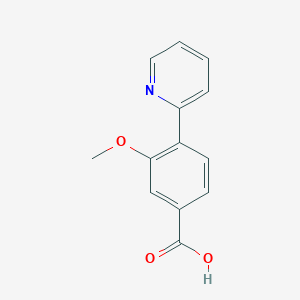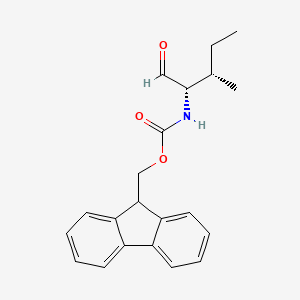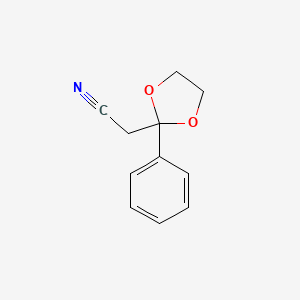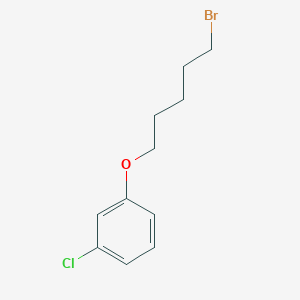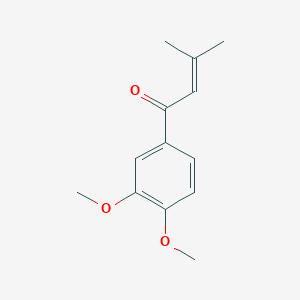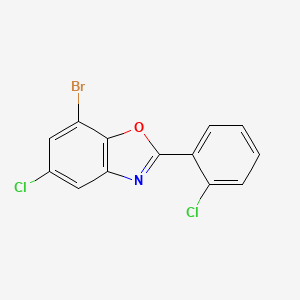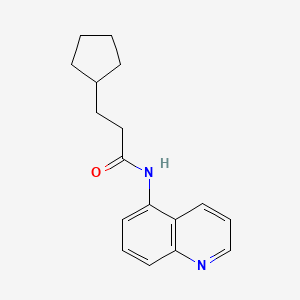
3-cyclopentyl-N-(quinolin-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
WAY-631794 is a heteroaryl-pyrazole derivative that has garnered attention in the scientific community due to its potential therapeutic applications. This compound is particularly noted for its role as a Toll-like receptor 7 (TLR7) agonist, which makes it a promising candidate for various medical applications .
準備方法
The synthesis of WAY-631794 involves several steps, starting with the preparation of the heteroaryl-pyrazole core. The synthetic route typically includes the following steps:
Formation of the Pyrazole Ring: This is achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Heteroaryl Group: The heteroaryl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired pharmacological properties. This may involve reactions such as alkylation, acylation, or halogenation.
Industrial production methods for WAY-631794 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production .
化学反応の分析
WAY-631794 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or other reducible functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts such as palladium on carbon and bases like sodium hydroxide. Major products formed from these reactions include various substituted pyrazoles and heteroaryl derivatives .
科学的研究の応用
WAY-631794 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: As a TLR7 agonist, WAY-631794 is used in studies related to immune response modulation and the development of vaccines.
Medicine: This compound has potential therapeutic applications in the treatment of viral infections, cancer, and autoimmune diseases due to its ability to modulate the immune system.
Industry: WAY-631794 can be used in the development of diagnostic tools and assays for detecting TLR7 activity
作用機序
WAY-631794 exerts its effects primarily through the activation of Toll-like receptor 7 (TLR7). Upon binding to TLR7, it triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons. This activation enhances the immune response, making it effective in combating infections and potentially useful in cancer immunotherapy. The molecular targets involved in this pathway include MyD88, IRAK4, and TRAF6, which are key components of the TLR7 signaling pathway .
類似化合物との比較
WAY-631794 can be compared with other TLR7 agonists such as imiquimod and resiquimod. While all these compounds activate TLR7, WAY-631794 is unique in its specific heteroaryl-pyrazole structure, which may confer distinct pharmacokinetic and pharmacodynamic properties. Similar compounds include:
Imiquimod: A TLR7 agonist used topically for the treatment of skin conditions like actinic keratosis and basal cell carcinoma.
Resiquimod: Another TLR7 agonist with applications in antiviral and anticancer therapies.
Gardiquimod: A synthetic TLR7 agonist used in research for its immune-modulating properties
WAY-631794’s unique structure and specific activity profile make it a valuable compound for further research and development in various scientific and medical fields.
特性
分子式 |
C17H20N2O |
|---|---|
分子量 |
268.35 g/mol |
IUPAC名 |
3-cyclopentyl-N-quinolin-5-ylpropanamide |
InChI |
InChI=1S/C17H20N2O/c20-17(11-10-13-5-1-2-6-13)19-16-9-3-8-15-14(16)7-4-12-18-15/h3-4,7-9,12-13H,1-2,5-6,10-11H2,(H,19,20) |
InChIキー |
XKUVYIHVWJZCMC-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)CCC(=O)NC2=CC=CC3=C2C=CC=N3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

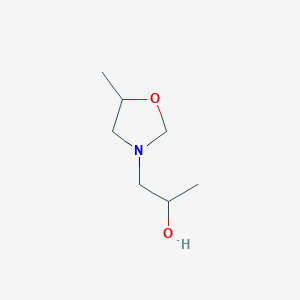
![3-Nitro-4-[(oxolan-2-yl)methoxy]aniline](/img/structure/B8723885.png)
![1-[5-(Hydroxymethyl)thien-2-yl]ethanone](/img/structure/B8723892.png)
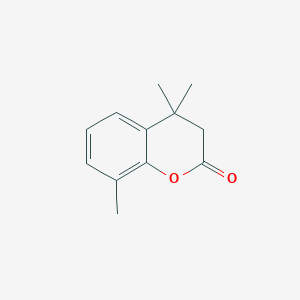



![Ethyl 2-[(2-ethylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B8723935.png)
